molecular formula C18H23N5O3 B11083402 2-(4-{4-Nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)ethanol

2-(4-{4-Nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)ethanol

Cat. No.: B11083402
M. Wt: 357.4 g/mol
InChI Key: IHILVEGWVIQREZ-UHFFFAOYSA-N
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Description

2-(4-{4-Nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)ethanol is a complex organic compound that features a piperazine ring, a nitro group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-Nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)ethanol typically involves multiple steps. One common route includes the nitration of a precursor compound followed by a series of substitution reactions to introduce the piperazine and pyridine groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-Nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

2-(4-{4-Nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{4-Nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{4-Nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)ethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

2-[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C18H23N5O3/c24-11-10-21-6-8-22(9-7-21)16-3-4-18(23(25)26)17(12-16)20-14-15-2-1-5-19-13-15/h1-5,12-13,20,24H,6-11,14H2

InChI Key

IHILVEGWVIQREZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3

Origin of Product

United States

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